Tert-butyl undec-10-enoate
Overview
Description
Tert-butyl undec-10-enoate, also known as TBUE, is a chemical compound that belongs to the class of esters. It is widely used in the field of organic synthesis due to its unique chemical properties. TBUE is a colorless liquid that is soluble in organic solvents such as ethanol and acetone.
Scientific Research Applications
Safety Assessment and Environmental Impact
- Safety and Environmental Considerations : Butyl 10-undecenoate, a related compound to tert-butyl undec-10-enoate, was assessed for various toxicological endpoints, including genotoxicity, reproductive toxicity, and skin sensitization. It was determined not to be a safety concern under current levels of use and not expected to be phototoxic or photoallergenic. Its environmental impact was evaluated, indicating it is not a persistent, bioaccumulative, and toxic substance (PBT) according to IFRA Environmental Standards, with low risk quotients in Europe and North America (Api et al., 2019).
Chemical Reactions and Synthesis
Oxidation Reactions : The oxidation of acetylenic fatty esters, which are structurally similar to tert-butyl undec-10-enoate, using selenium dioxide/tert-butyl hydroperoxide in aqueous dioxane, leads to the formation of various oxidized products. This demonstrates the compound's reactivity and potential in creating derivatives for further applications (Jie, Pasha, & Alam, 1997).
Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids : A study demonstrated the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, followed by reactions with alkyl hydrazines, to create isomeric pyrazoles, indicating the compound's utility in synthesizing complex organic structures (Iminov et al., 2015).
Catalytic Asymmetric Synthesis : Tert-butyl undec-10-enoate was used in a rhodium-catalyzed conjugate addition of arylboronic acids, indicating its role in creating enantioenriched compounds, a crucial aspect of pharmaceutical synthesis (Paquin, Stephenson, Defieber, & Carreira, 2005).
Esterification with Alcohols : The esterification of undec-10-enoic acid with various alcohols was achieved at room temperature, showcasing the versatility of similar compounds in forming esters, which are fundamental in many chemical processes (Rauf & Parveen, 2004).
Biomedical and Material Applications
Cytotoxic Furyl Macrolactones Synthesis : Furylalkenoic acids and tert-butyl ketones, structurally related to tert-butyl undec-10-enoate, were synthesized and tested for cytotoxic activities, demonstrating potential biomedical applications (Krauss, Bracher, & Unterreitmeier, 2006).
- long-chain aliphatic polyesters, demonstrating the potential of similar compounds in polymer synthesis. This process was shown to produce polyesters with varied thermal properties and structural regularities, highlighting the versatility of compounds like tert-butyl undec-10-enoate in materials science (Trzaskowski, Quinzler, Bährle, & Mecking, 2011).
- Surface Functionalization : Alkyl monolayers, including methyl undec-10-enoate, were formed on silicon carbide and silicon-rich silicon nitride surfaces using UV irradiation. This demonstrates the compound's utility in surface chemistry, specifically in creating ester-terminated surfaces that can be further functionalized for various applications (Rosso, Giesbers, Arafat, Schroën, & Zuilhof, 2009).
properties
IUPAC Name |
tert-butyl undec-10-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O2/c1-5-6-7-8-9-10-11-12-13-14(16)17-15(2,3)4/h5H,1,6-13H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOBCJCSWMKBEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337886 | |
Record name | tert-butyl undec-10-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl undec-10-enoate | |
CAS RN |
93757-41-6 | |
Record name | tert-butyl undec-10-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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